molecular formula C13H14BrClN2O2 B3030702 tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate CAS No. 944899-43-8

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

Cat. No. B3030702
CAS RN: 944899-43-8
M. Wt: 345.62
InChI Key: CRTSOAUNUCOUFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, involves a novel and efficient route that includes a selective Sandmeyer reaction, which could be relevant for the synthesis of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate . Additionally, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through substitution reactions suggests that similar methodologies could be applied to the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and MS, as well as X-ray diffraction . These techniques could be used to analyze the molecular structure of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate. DFT studies have been used to optimize the structure of compounds and to compare with experimental data, which is a valuable approach for understanding the molecular structure of the target compound .

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds with various nucleophilic agents, which could shed light on the potential chemical reactions of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate . For instance, bromomethyl derivatives react with secondary amines to form tertiary amines and with sodium butylthiolate to form sulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using DFT, which provides information on the molecular electrostatic potential and frontier molecular orbitals . These studies reveal the physicochemical properties of the compounds, which can be extrapolated to understand the properties of tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate. Additionally, gas-liquid chromatography and mass spectral analysis of tert-butyldimethylsilyl derivatives provide retention data and responses that are useful for the analysis of carboxylate compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for 1H-indazole Derivatives : "Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate" serves as a significant intermediate for 1H-indazole derivatives. It undergoes substitution reactions to form compounds whose structures are confirmed through spectroscopy and X-ray diffraction, providing insights into their molecular conformations and physicochemical characteristics (Ye et al., 2021).

Chemical Reactions and Modifications

  • N-Difluoromethylation : A mild and scalable procedure for the N-1-difluoromethylation of indazole derivatives, including those similar to the tert-butyl indazole compound, demonstrates a safe and convenient method for modifying indazole compounds under moderate conditions (Hong et al., 2020).
  • Halomethyl Derivatives Synthesis : The bromination and subsequent reactions of 5-tert-butylfuran-3-carboxylate derivatives, akin to the tert-butyl indazole compound, showcase methods for creating halomethyl derivatives that can undergo further phosphorylation and react with nucleophiles (Pevzner, 2003).

Potential Biological Activities

  • While the available research primarily focuses on the synthesis and structural elucidation of tert-butyl indazole derivatives and similar compounds, the exploration of their biological activities, such as antimicrobial or herbicidal properties, often involves further functionalization or modification of these intermediates. For example, the synthesis and herbicidal activities of oxazolin-2-ones derivatives show how modifications of such intermediates can lead to compounds with significant biological activities (Kudo et al., 1998).

Mechanism of Action

Target of Action

Bromomethyl groups are often used in organic synthesis for their ability to participate in various reactions, such as the suzuki-miyaura cross-coupling .

Mode of Action

The compound’s mode of action is likely to involve the bromomethyl group, which can undergo nucleophilic substitution or free radical reactions . The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic attack. This can lead to the formation of new carbon-carbon bonds, enabling the compound to interact with its targets .

Biochemical Pathways

Compounds with bromomethyl groups are often used in the synthesis of pharmaceuticals and other bioactive molecules . Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the context of its use.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other reactive species could influence the compound’s stability and its ability to participate in chemical reactions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include wearing protective clothing and avoiding inhalation or skin contact. Specific safety data would be provided in the compound’s Material Safety Data Sheet .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, future research might focus on testing its efficacy and safety in biological systems .

properties

IUPAC Name

tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSOAUNUCOUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743693
Record name tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

CAS RN

944899-43-8
Record name tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
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tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
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tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

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